molecular formula C4H10N2O2 B13313973 2-(Methylamino)ethyl carbamate

2-(Methylamino)ethyl carbamate

Cat. No.: B13313973
M. Wt: 118.13 g/mol
InChI Key: LKUZWHWTXFALOC-UHFFFAOYSA-N
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Description

2-(Methylamino)ethyl carbamate is an organic compound with the molecular formula C4H10N2O2 It is a carbamate ester, which means it contains an ester of carbamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)ethyl carbamate can be achieved through several methods. One common approach involves the reaction of N,N’-dimethylethylenediamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures (0-20°C) to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency. The product is usually purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)ethyl carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methylamino)ethyl carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylamino)ethyl carbamate involves its interaction with specific molecular targets. It can form carbamate adducts with proteins and enzymes, leading to inhibition of their activity. This interaction is often mediated through the formation of covalent bonds with active site residues, thereby blocking the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(methylamino)ethylcarbamate
  • N-Boc-ethylenediamine
  • N-Methylethylenediamine

Uniqueness

2-(Methylamino)ethyl carbamate is unique due to its specific structure, which allows it to form stable carbamate adducts. This property makes it particularly useful in applications requiring enzyme inhibition and protein modification. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile tool in both research and industrial applications .

Properties

Molecular Formula

C4H10N2O2

Molecular Weight

118.13 g/mol

IUPAC Name

2-(methylamino)ethyl carbamate

InChI

InChI=1S/C4H10N2O2/c1-6-2-3-8-4(5)7/h6H,2-3H2,1H3,(H2,5,7)

InChI Key

LKUZWHWTXFALOC-UHFFFAOYSA-N

Canonical SMILES

CNCCOC(=O)N

Origin of Product

United States

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